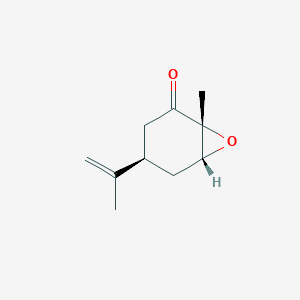

Carvone Epoxide

Description

Properties

IUPAC Name |

(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMNGQDLUQECTO-SFGNSQDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2C(O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884673 | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36616-60-1 | |

| Record name | (R,R,R)-Carvone epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36616-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Carvone epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036616601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE-5,6-OXIDE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7C1X9QF3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Carvone Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of carvone (B1668592) epoxide. Carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway, serves as a versatile chiral starting material for the synthesis of various derivatives, including its epoxides. Carvone epoxides have garnered significant interest in the scientific community due to their demonstrated anti-inflammatory and anticancer properties. This document details the primary synthetic routes to carvone's two main epoxide isomers, presents their key physicochemical and spectroscopic properties, and elucidates the signaling pathways through which they exert their biological effects.

Synthesis of Carvone Epoxide

The regioselective epoxidation of carvone can be achieved at either its endocyclic α,β-unsaturated ketone double bond (C1-C2) or its exocyclic isopropenyl double bond (C7-C8), yielding carvone-1,2-oxide and carvone-7,8-oxide, respectively. The choice of oxidizing agent dictates the selectivity of the epoxidation.

Epoxidation of the Exocyclic Double Bond (Carvone-7,8-oxide)

The electron-rich isopropenyl group of carvone is selectively epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2] This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

-

Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.2 eq) in DCM to the cooled carvone solution over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 13-16 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield carvone-7,8-oxide.[4]

Epoxidation of the Endocyclic Double Bond (Carvone-1,2-oxide)

The electron-deficient double bond of the α,β-unsaturated ketone in carvone is selectively epoxidized under alkaline conditions using hydrogen peroxide.[3][5] This reaction proceeds via a nucleophilic attack of the hydroperoxide anion.

-

Dissolve (R)-(-)-carvone (1.0 eq) in methanol (B129727) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add 35% aqueous hydrogen peroxide (H₂O₂) followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes and then at room temperature for an additional 20 minutes. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, carvone-1,2-oxide, is often obtained in high purity, but can be further purified by column chromatography if necessary.

Diastereoselective Synthesis of 7,8-Carvone Epoxides

An organocatalytic, two-step method has been developed for the diastereoselective synthesis of the individual 7,8-carvone epoxide diastereomers.[4] This involves an initial bromination of carvone in the presence of an organocatalyst and N-bromosuccinimide (NBS) to form bromoester intermediates, which are then hydrolyzed to the corresponding epoxides.

Step 1: Synthesis of Bromoesters

-

To a solution of the organocatalyst (e.g., proline, 2 mol%) in dichloromethane, add carvone (1.0 eq), nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (1.4 eq).

-

Stir the reaction mixture at room temperature for 6 days.

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel (n-hexane/EtOAc) to separate the diastereomeric bromoesters.

Step 2: Hydrolysis to Epoxides

-

To a solution of the isolated bromoester in methanol, add potassium carbonate (K₂CO₃, 0.1 eq).

-

Stir the mixture at 35 °C and monitor the reaction by TLC.

-

Upon completion, evaporate the solvent and purify the product by column chromatography on silica gel (n-hexane/EtOAc) to yield the enantiopure 7,8-carvone epoxide.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of carvone and its epoxide derivatives are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| (R)-(-)-Carvone | C₁₀H₁₄O | 150.22 | Colorless to pale yellow liquid |

| Carvone-7,8-oxide | C₁₀H₁₄O₂ | 166.22 | Viscous yellow liquid[2] |

| Carvone-1,2-oxide | C₁₀H₁₄O₂ | 166.22 | - |

Table 1: Physicochemical Properties of Carvone and Carvone Epoxides.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | FTIR (cm⁻¹) |

| (R)-(-)-Carvone | 6.76 (m, 1H), 4.81 (s, 1H), 4.76 (s, 1H), 2.94-2.01 (m, 5H), 1.83-1.71 (m, 6H) | 199.5, 146.7, 144.6, 135.4, 110.5, 43.2, 42.5, 31.3, 20.5, 15.6 | 2964, 2920, 1670 (C=O), 1645 (C=C), 1436, 1375 |

| (5R,7S)-7,8-Epoxycarvone | 6.72 (m, 1H), 2.65 (d, J=4.6 Hz, 1H), 2.61 (d, J=4.6 Hz, 1H), 2.58 (m, 1H), 2.51 (m, 1H), 2.38 (m, 1H), 2.25 (m, 1H), 2.06 (m, 1H), 1.77 (s, 3H), 1.29 (s, 3H)[4] | 198.2, 144.2, 135.6, 58.0, 52.9, 41.3, 40.4, 27.7, 18.4, 15.7[4] | 2980, 2924, 1667 (C=O), 1450, 1382, 1106, 901, 834, 704[4] |

| (5R,7R)-7,8-Epoxycarvone | 6.73 (m, 1H), 2.72 (d, J=4.5 Hz, 1H), 2.58 (d, J=4.5 Hz, 1H), 2.55 (m, 1H), 2.17 (m, 3H), 2.06 (m, 1H), 1.76 (s, 3H), 1.31 (s, 3H)[4] | 199.1, 144.1, 135.6, 57.9, 52.4, 40.7, 39.9, 27.9, 19.0, 15.7[4] | 2980, 2924, 1667 (C=O), 1450, 1382, 1106, 901, 834, 704[4] |

| Carvone-1,2-oxide | 4.81 (s, 1H), 4.76 (s, 1H), 3.31 (s, 1H), 2.6-1.8 (m, 6H), 1.75 (s, 3H), 1.46 (s, 3H) | - | 2965, 2925, 1709 (C=O), 1646 (C=C), 1450, 1375, 890 |

Biological Activities and Signaling Pathways

Carvone and its derivatives, including the epoxides, have been shown to possess significant biological activities, particularly anti-inflammatory and anticancer effects. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-inflammatory Activity

Carvone has been demonstrated to inhibit inflammatory responses by targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT3 signaling pathways.

The p38 MAPK pathway is a crucial regulator of inflammatory cytokine production. Carvone has been shown to inhibit the phosphorylation of p38 MAPK, thereby preventing its activation and the subsequent downstream inflammatory cascade.

Caption: Carvone's inhibition of the p38 MAPK pathway.

The JAK/STAT3 pathway is another critical signaling cascade in inflammation. Carvone has been found to downregulate the phosphorylation of JAK2 and STAT3, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Carvone's modulation of the JAK/STAT3 signaling pathway.

Anticancer Activity

Carvone has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells through the activation of the p53 and caspase signaling pathways.

The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents. Carvone has been shown to increase the expression of p53, which in turn activates a cascade of caspases, the executioners of apoptosis.[6]

Caption: Carvone-induced p53 and caspase-mediated apoptosis.

Conclusion

Carvone epoxides are readily synthesized from the natural product carvone through regioselective epoxidation reactions. Their distinct chemical and physical properties have been well-characterized by various spectroscopic techniques. The demonstrated anti-inflammatory and anticancer activities of carvone and its derivatives, mediated through the modulation of key signaling pathways such as p38 MAPK, JAK/STAT3, and p53/caspase, highlight their potential as lead compounds in drug discovery and development. This guide provides a foundational understanding for researchers and scientists interested in exploring the therapeutic applications of these promising natural product derivatives. Further investigation into the specific molecular interactions and in vivo efficacy of carvone epoxides is warranted to fully realize their clinical potential.

References

- 1. [PDF] Diastereoselective Synthesis of 7,8-Carvone Epoxides | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. mdpi.com [mdpi.com]

- 5. homework.study.com [homework.study.com]

- 6. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the structure of carvone epoxide

An In-depth Technical Guide to the Structure of Carvone (B1668592) Epoxide

Introduction

Carvone epoxide is a monoterpenoid derivative synthesized from carvone, a naturally occurring compound found in the essential oils of spearmint and caraway seeds.[1] The structure of carvone contains two reactive double bonds, allowing for selective chemical modifications such as epoxidation.[2][3][4] This guide provides a detailed examination of the structure of this compound, its stereoisomers, relevant physicochemical data, and the experimental protocol for its synthesis, aimed at researchers and professionals in drug development and organic chemistry.

Core Structure and Isomerism

The fundamental structure of carvone consists of a cyclohexenone ring with two double bonds: an endocyclic α,β-unsaturated ketone system and an exocyclic isopropenyl group.[2][3] Epoxidation can theoretically occur at either of these sites.

Regioselectivity of Epoxidation

In practice, the epoxidation of carvone is highly regioselective. The external double bond of the isopropenyl group is more electron-rich and thus more susceptible to electrophilic attack by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This selective epoxidation leaves the electron-deficient α,β-unsaturated ketone system intact, which is often crucial for the biological activity of carvone derivatives.[5] The resulting primary product is often referred to as 7,8-carvone epoxide.

Stereoisomerism

Carvone is a chiral molecule and exists as two enantiomers: (R)-(−)-carvone (found in spearmint) and (S)-(+)-carvone (found in caraway).[1] The epoxidation of the exocyclic double bond introduces a new stereocenter, leading to the formation of diastereomers. Consequently, four primary stereoisomers of 7,8-carvone epoxide exist.[6] The epoxidation with m-CPBA is generally not stereoselective, resulting in a mixture of diastereomers.[2][5]

Below is a diagram illustrating the relationship between the carvone enantiomers and their corresponding epoxides.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various analytical techniques. Key quantitative data are summarized in the table below.

| Property | Data | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [7][8] |

| Molecular Weight | 166.22 g/mol | [7][8] |

| ¹H NMR (CDCl₃, ppm) | δ 6.75 (m, 1H, -CH=C), signals for the exocyclic methylene (B1212753) protons of carvone disappear. | [5] |

| ¹³C NMR (CDCl₃, ppm) | δ 198.69 (C=O), disappearance of signals corresponding to the exocyclic double bond of carvone. | [5] |

| FT-IR (cm⁻¹) | ~1668 (C=O stretch of α,β-unsaturated ketone), confirming the preservation of this functional group. The disappearance of bands associated with the exocyclic C=C bond is also observed. | [5] |

Experimental Protocol: Synthesis of 7,8-Carvone Epoxide

The following protocol details the regioselective epoxidation of the exocyclic double bond of carvone using m-CPBA.[5]

Materials and Reagents

-

(R)-(−)-Carvone or (S)-(+)-Carvone

-

meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thin-layer chromatography (TLC) plate and chamber

-

Standard laboratory glassware for workup and purification

Procedure

-

Reaction Setup : Dissolve carvone (e.g., 500 mg) in ice-cold dichloromethane (8 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition : In a separate flask, prepare a solution of m-CPBA (85 mg of 75% pure) in dichloromethane (4 mL).

-

Epoxidation Reaction : Add the m-CPBA solution dropwise to the stirred carvone solution over 10 minutes, maintaining the temperature at 0°C using an ice bath.

-

Reaction Monitoring : Stir the mixture at 0°C for 16 hours. Monitor the progress of the reaction by TLC.

-

Workup : Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the organic layer under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel to yield the pure this compound.

The following diagram illustrates the experimental workflow.

Chemical Structure Diagrams

The chemical structures of the carvone enantiomers and a representative structure of a 7,8-carvone epoxide are depicted below using the DOT language.

Conclusion

The structure of this compound is characterized by a cyclohexenone core with an epoxide ring on the isopropenyl side chain. The synthesis is highly regioselective, and the chirality of the starting carvone molecule leads to the formation of multiple stereoisomers. The preservation of the α,β-unsaturated ketone system is a key feature of the common synthetic routes. This detailed understanding of its structure is fundamental for its application in synthetic chemistry and the development of new therapeutic agents.

References

- 1. Carvone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carvone oxide [webbook.nist.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

The Natural Occurrence of Carvone Epoxide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxide, a naturally occurring monoterpene epoxide, has garnered significant interest within the scientific community due to its potential biological activities and its role in plant-pollinator interactions. This technical guide provides a comprehensive overview of the natural occurrence of carvone epoxide in the plant kingdom, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

This compound, primarily as trans-carvone oxide, has been identified as a significant component of the floral fragrances of several plant species, playing a crucial role in attracting specific pollinators.[1] Its presence is particularly well-documented in the Orchidaceae and Euphorbiaceae families.

Key Plant Genera Containing this compound:

-

Catasetum (Orchidaceae): Numerous species within this genus produce floral scents rich in carvone oxide. It is a major fragrance component in at least nine species of Catasetum.[1] Studies have shown that some Catasetum species exclusively emit the (−)-trans-stereoisomer of this compound.

-

Aspasia (Orchidaceae): At least one species in this genus has been found to contain carvone oxide in its floral fragrance.[1]

-

Notylia (Orchidaceae): Similar to Aspasia, carvone oxide has been identified in the floral scent of one species of Notylia.[1]

-

Dalechampia (Euphorbiaceae): One species of this genus is known to produce carvone oxide as part of its floral fragrance.[1]

While the presence of this compound is most prominently reported in floral scents, its precursor, carvone, is abundant in the essential oils of various other plants. Carvone exists as two enantiomers, (S)-(+)-carvone, characteristic of caraway (Carum carvi) and dill (Anethum graveolens), and (R)-(−)-carvone, the main constituent of spearmint (Mentha spicata). The potential for in-planta epoxidation of carvone suggests that this compound may be present in trace amounts in these species as well, warranting further investigation.

Quantitative Data

The concentration of this compound in plants can vary significantly depending on the species, environmental conditions, and the specific plant part analyzed. The following table summarizes the available quantitative data for this compound in plants.

| Plant Species | Plant Part | Compound | Concentration (% of total volatiles) | Analytical Method |

| Catasetum alatum | Flowers | cis-Carvone oxide | >10% | GC-MS |

Note: The majority of studies refer to this compound as a "major component" without providing specific quantitative values. The data for Catasetum alatum represents a notable exception where a concentration range is provided.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). The pathway proceeds through the formation of limonene (B3431351) and its subsequent oxidation to carvone, which is then believed to be enzymatically converted to this compound.

The key steps are:

-

Cyclization of Geranyl Diphosphate (GPP): GPP is cyclized by the enzyme limonene synthase to form either (+)-limonene or (−)-limonene, depending on the plant species.

-

Hydroxylation of Limonene: Limonene is then hydroxylated by a cytochrome P450 monooxygenase, limonene-6-hydroxylase, to produce trans-carveol.

-

Dehydrogenation to Carvone: trans-Carveol is subsequently oxidized by a dehydrogenase to yield carvone.

-

Epoxidation of Carvone: The final step involves the epoxidation of the isopropenyl group of carvone to form this compound. While the specific enzyme responsible for this reaction in plants has not been definitively characterized, it is hypothesized to be a cytochrome P450 monooxygenase or an epoxidase.

Experimental Protocols

The analysis of this compound in plant matrices typically involves the extraction of volatile compounds followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Headspace Volatile Collection

For the analysis of floral fragrances, a non-destructive dynamic headspace collection method is commonly employed.

-

Enclose the inflorescence in a glass chamber or a polyacetate bag.

-

Draw air from the chamber through a sorbent trap (e.g., Tenax® or Porapak Q®) for a defined period (e.g., 2-4 hours) using a portable pump.

-

The trapped volatile compounds are then eluted from the sorbent using a suitable solvent (e.g., n-hexane or diethyl ether) or thermally desorbed directly into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Column: DB-1ms (20 m x 0.1 mm x 0.1 µm) or similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.2 mL/min).

-

Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp 1: Increase to 150 °C at 4 °C/min.

-

Ramp 2: Increase to 250 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Identification: Compound identification is based on comparison of the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST/Wiley).

Conclusion

This compound is a naturally occurring volatile compound found predominantly in the floral fragrances of specific orchid and euphorb species. Its biosynthesis is intricately linked to the well-established monoterpene pathway, with the final epoxidation step likely catalyzed by a cytochrome P450 monooxygenase. The analytical methods outlined in this guide, particularly dynamic headspace collection coupled with GC-MS, provide a robust framework for the identification and quantification of this compound in plant matrices. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation and to explore its distribution across a wider range of plant species, which could unveil novel sources of this biologically interesting molecule for potential applications in drug development and other industries.

References

A Technical Guide to the Isomers and Stereochemistry of Carvone Epoxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of carvone (B1668592) epoxide isomers. Carvone, a readily available chiral monoterpene, serves as a versatile starting material for the synthesis of various biologically active compounds.[1][2] Its epoxidation products are valuable intermediates in organic synthesis, and understanding their stereochemistry is crucial for the development of new chemical entities. This document details key experimental protocols, presents quantitative data for isomer comparison, and visualizes synthetic pathways to facilitate a deeper understanding of this important class of molecules.

Synthesis of Carvone Epoxide Isomers: Regio- and Stereoselectivity

The epoxidation of carvone can be directed to either of its two double bonds—the endocyclic α,β-unsaturated ketone or the exocyclic isopropenyl group—depending on the chosen reagent. This regioselectivity is a classic example of controlling reaction pathways in organic synthesis.[3][4]

Epoxidation of the Exocyclic Double Bond (7,8-Epoxidation)

The epoxidation of the more electron-rich exocyclic double bond of carvone is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6] This reaction, however, generally shows poor diastereoselectivity, yielding a mixture of diastereomers.[1][3]

Recent advancements have enabled the diastereoselective synthesis of 7,8-carvone epoxides through an organocatalytic approach.[1] This method involves a two-step process via a bromoester intermediate, allowing for the separation and synthesis of enantiopure epoxides.[1][7]

Epoxidation of the Endocyclic Double Bond (1,2-Epoxidation)

The electron-deficient endocyclic double bond of the α,β-unsaturated ketone can be selectively epoxidized using alkaline hydrogen peroxide.[3][8] This reaction proceeds via a nucleophilic attack of the hydroperoxide anion.

Stereochemistry of this compound

Carvone exists as two enantiomers: (R)-(-)-carvone and (S)-(+)-carvone. Epoxidation of the exocyclic double bond introduces a new stereocenter at C8, leading to the formation of two diastereomers for each carvone enantiomer. For (R)-carvone, this results in (4R, 8R)- and (4R, 8S)-carvone epoxide. The epoxidation of the endocyclic double bond also creates new stereocenters, leading to different sets of stereoisomers. The four possible stereoisomers of 7,8-carvone epoxide are depicted in Figure 1.[9]

Quantitative Data of this compound Isomers

The following tables summarize the available quantitative data for various this compound isomers, facilitating their identification and comparison.

Table 1: Physical and Spectroscopic Properties of Carvone and its Epoxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Specific Rotation [α]D | Reference |

| (R)-(-)-Carvone | C10H14O | 150.22 | 231 | -61° | [4][10] |

| (S)-(+)-Carvone | C10H14O | 150.22 | 231 | +61° | [4] |

| trans-Carvone oxide | C10H14O2 | 166.22 | 255-256 | Not specified | [11][12] |

| cis-Carvone oxide | C10H14O2 | 166.22 | Not specified | Not specified | [13] |

| (R,R,R)-Carvone epoxide | C10H14O2 | 166.22 | Not specified | Not specified | [14] |

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

| Proton | (R)-(-)-Carvone[15] | Carvone-7,8-oxide (mixture)[3] | Carvone-1,2-oxide[15] |

| H-3 | 6.7-6.8 | ~6.75 | 3.5-3.6 |

| H-8a | 4.7-4.8 | 2.5-2.8 (multiplet) | 4.7-4.8 |

| H-8b | 4.7-4.8 | 2.5-2.8 (multiplet) | 4.7-4.8 |

| CH₃ (C9) | 1.7-1.8 | 1.33 (s) | 1.7-1.8 |

| CH₃ (C10) | 1.7-1.8 | 1.77 (s) | 1.3-1.4 |

Note: The chemical shifts for the epoxide protons in carvone-7,8-oxide often appear as a complex multiplet due to the presence of diastereomers.[3]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers in CDCl₃

| Carbon | (R)-(-)-Carvone | Carvone-7,8-oxide (mixture)[3] |

| C1 | ~200 | ~198.7 |

| C2 | ~135 | Not specified |

| C3 | ~145 | Not specified |

| C4 | Not specified | Not specified |

| C5 | Not specified | Not specified |

| C6 | Not specified | Not specified |

| C7 | Not specified | Not specified |

| C8 | ~112 | Not specified |

| C9 | ~20 | Not specified |

| C10 | ~15 | Not specified |

Table 4: Infrared Spectroscopy Data (cm⁻¹) for Carvone and its Epoxides

| Functional Group | (R)-(-)-Carvone[15] | Carvone-7,8-oxide[3] | Carvone-1,2-oxide[16] |

| C=O (conjugated) | ~1675 | ~1668 | - |

| C=O (non-conjugated) | - | - | ~1709 |

| C=C (endocyclic) | ~1625 | ~1625 | Disappeared |

| C=C (exocyclic) | ~1645 | Disappeared | ~1645 |

| C-O (epoxide) | - | ~800-950 | ~800-950 |

Experimental Protocols

Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA (7,8-Epoxidation)

This protocol is adapted from the literature and results in the formation of carvone-7,8-oxide as a mixture of diastereomers.[3][5]

Materials:

-

(R)-(-)-Carvone

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled carvone solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Diastereoselective Synthesis of 7,8-Carvone Epoxides via Organocatalysis

This two-step protocol, developed by Díez et al., allows for the diastereoselective synthesis of the individual 7,8-carvone epoxide isomers.[1]

Step 1: Synthesis of Bromoester Intermediates

-

To a solution of an organocatalyst (e.g., proline, quinidine, or diphenylprolinol, 2-20 mol%) in dichloromethane, add (R)-carvone (1.0 eq), o-nitrobenzoic acid (1.4 eq), and N-bromosuccinimide (NBS) (1.4 eq).

-

Stir the reaction mixture at room temperature or 39 °C for 6 days.

-

After completion, evaporate the solvent and purify the crude product by column chromatography on silica gel to separate the diastereomeric bromoesters.

Step 2: Synthesis of 7,8-Carvone Epoxides

-

Hydrolyze the separated bromoester diastereomers with an alkali solution to yield the corresponding enantiopure 7,8-carvone epoxides.

Visualization of Synthetic Pathways and Stereochemistry

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the proposed mechanism for stereochemical control.

Caption: Regioselective epoxidation of (R)-(-)-carvone.

Caption: Diastereoselective synthesis of 7,8-carvone epoxides.

Caption: Proposed model for stereochemical induction.

Conclusion

The stereocontrolled synthesis of this compound isomers is a significant area of research with implications for the synthesis of complex natural products and novel therapeutic agents. The methodologies outlined in this guide, from classical regioselective epoxidations to modern diastereoselective organocatalytic routes, provide a robust toolkit for chemists. The tabulated quantitative data and visual representations of reaction pathways serve as a valuable resource for the design and execution of synthetic strategies involving these versatile chiral building blocks. Further research into more efficient and selective catalytic systems will continue to enhance the utility of carvone epoxides in chemical synthesis and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcrest.com [pcrest.com]

- 5. [PDF] Diastereoselective Synthesis of 7,8-Carvone Epoxides | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. researchgate.net [researchgate.net]

- 10. Carvone - Wikipedia [en.wikipedia.org]

- 11. carvone oxide [thegoodscentscompany.com]

- 12. Carvone oxide [webbook.nist.gov]

- 13. Carvone oxide (CAS 33204-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. datapdf.com [datapdf.com]

- 16. Solved Based on the following IR spectra, what peaks are | Chegg.com [chegg.com]

Spectroscopic Profile of Carvone Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for carvone (B1668592) epoxide, a versatile chiral building block with applications in organic synthesis and drug discovery. The information presented herein is intended to serve as a detailed reference for the characterization of this compound, featuring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Introduction

Carvone, a naturally occurring monoterpene found in the essential oils of spearmint and caraway, possesses two reactive double bonds. Selective epoxidation of the exocyclic double bond at the isopropenyl group leads to the formation of 7,8-carvone epoxide, preserving the α,β-unsaturated ketone functionality crucial for various biological activities.[1][2] This guide focuses on the spectroscopic characterization of (5R)-8-epoxycarvotanacetone, a key derivative of R-(−)-carvone.

Spectroscopic Data

The following sections present the key spectroscopic data for 7,8-carvone epoxide, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for the two diastereomers of 7,8-carvone epoxide are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 7,8-Carvone Epoxide Diastereomers (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment ((5R,7S)-isomer)[1] | Assignment ((5R,7R)-isomer)[1] |

| 6.72 | m | H-3 | ||

| m | H-3 | |||

| 2.65 | d | 4.6 | Ha-8 | |

| 2.61 | d | 4.6 | Hb-8 | |

| 2.72 | d | 4.5 | Ha-8 | |

| 2.58 | d | 4.5 | Hb-8 | |

| 2.58 | m | Ha-6 | ||

| 2.51 | m | Hb-6 | ||

| 2.55 | m | Ha-6 | ||

| 2.38 | m | Ha-4 | ||

| 2.25 | m | Hb-4 | ||

| 2.17 | m | Hb-6, Ha-4, Hb-4 | ||

| 2.06 | m | H-5 | H-5 | |

| 1.77 | s | H-10 | ||

| 1.76 | s | H-10 | ||

| 1.29 | s | H-9 | ||

| 1.31 | s | H-9 |

Table 2: ¹³C NMR Spectroscopic Data for 7,8-Carvone Epoxide Diastereomers (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment ((5R,7S)-isomer)[1] | Assignment ((5R,7R)-isomer)[1] |

| 198.2 | C=O | |

| 199.1 | C=O | |

| 144.2 | C-2 | C-2 |

| 144.1 | ||

| 135.6 | C-1 | C-1 |

| 58.0 | C-8 | C-8 |

| 57.9 | ||

| 52.9 | C-7 | C-7 |

| 52.4 | ||

| 41.3 | C-4 | C-4 |

| 40.7 | ||

| 40.4 | C-6 | C-6 |

| 39.9 | ||

| 27.7 | C-5 | C-5 |

| 27.9 | ||

| 18.4 | C-9 | C-9 |

| 19.0 | ||

| 15.7 | C-10 | C-10 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 7,8-carvone epoxide are presented in Table 3. The presence of the α,β-unsaturated ketone is confirmed by the strong absorption around 1667 cm⁻¹, while the disappearance of the characteristic C=C stretching of the exocyclic double bond from the starting material (carvone) indicates successful epoxidation.[1][2]

Table 3: Significant IR Absorption Bands for 7,8-Carvone Epoxide (Film)

| Wavenumber (cm⁻¹) | Functional Group Assignment[1] |

| 2980, 2924 | C-H stretch (sp³) |

| 1667 | C=O stretch (α,β-unsaturated ketone) |

| 1450, 1382 | C-H bend |

| 1106 | C-O stretch (epoxide) |

| 901, 834, 704 | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 7,8-Carvone Epoxide

| Ion | Calculated m/z (C₁₀H₁₄O₂Na) | Found m/z[1] |

| [M+Na]⁺ | 189.0886 | 189.0891 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of carvone epoxide.

Synthesis of (5R)-8-Epoxycarvotanacetone

This procedure is adapted from the regioselective epoxidation of R-(−)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[2]

-

Dissolve R-(−)-carvone (500 mg) in ice-cold dichloromethane (B109758) (8 mL).

-

Prepare a solution of 75% m-CPBA (85 mg) in dichloromethane (4 mL).

-

Add the m-CPBA solution dropwise to the carvone solution over 10 minutes while maintaining the temperature at 0 °C in an ice bath.

-

Stir the reaction mixture at 0 °C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an appropriate work-up to isolate the crude product.

-

Purify the crude product by column chromatography to obtain the desired this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Advance 400 MHz spectrometer.[1]

-

Dissolve a sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃).

-

Acquire the ¹H NMR spectrum at 400 MHz and the ¹³C NMR spectrum at 100 MHz.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.0 ppm for ¹³C).[1]

IR Spectroscopy

IR spectra were recorded on a spectrometer using a thin film of the sample.[1]

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to create a thin film.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra were obtained using an electron ionization (EI) source.[1]

-

Introduce a solution of the sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+Na]⁺ adduct.

Workflow and Data Analysis

The overall process of obtaining and analyzing the spectroscopic data for this compound is illustrated in the following workflow diagram.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

carvone epoxide CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxide, a derivative of the naturally occurring monoterpene carvone, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of carvone epoxide, with a particular focus on its anti-inflammatory and apoptotic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound exists as multiple stereoisomers, each with a unique CAS number. The general chemical formula for this compound is C₁₀H₁₄O₂, with a molecular weight of approximately 166.22 g/mol .[1][2] This guide will focus on the properties of some well-characterized isomers.

Physicochemical Properties

A summary of the key physicochemical properties of specific this compound isomers is presented in Table 1.

| Property | Value | CAS Number | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | Multiple | [1][2] |

| Molecular Weight | 166.22 g/mol | Multiple | [1][2] |

| Appearance | Clear to light yellow liquid | 36616-60-1 | [2] |

| Boiling Point | 255.6 °C at 760 mmHg | 36616-60-1 | [3] |

| Density | 1.086 g/cm³ | 36616-60-1 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | 36616-60-1 | [2] |

Table 1: Physicochemical Properties of this compound

Isomers and CAS Numbers

Several stereoisomers of this compound have been identified and assigned unique CAS numbers. It is crucial for researchers to specify the particular isomer used in their studies to ensure reproducibility.

| Isomer | CAS Number |

| (R,R,R)-Carvone Epoxide | 36616-60-1 |

| Carvone oxide (unspecified stereochemistry) | 33204-74-9 |

| (1S,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | 18383-49-8 |

| (4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one | 677326-54-4 |

Table 2: CAS Numbers of Selected this compound Isomers

Experimental Protocols

Synthesis of (5R)-8-Epoxycarvotanacetone from R-(−)-Carvone

This protocol describes the regioselective epoxidation of the exocyclic double bond of R-(−)-carvone using meta-chloroperoxybenzoic acid (m-CPBA).[4]

Materials:

-

R-(−)-Carvone

-

meta-Chloroperoxybenzoic acid (m-CPBA, 75%)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve 500 mg of R-(−)-carvone in 8 mL of ice-cold dichloromethane.

-

In a separate flask, prepare a solution of 85 mg of 75% m-CPBA in 4 mL of dichloromethane.

-

Add the m-CPBA solution dropwise to the carvone solution over a period of 10 minutes while maintaining the temperature at 0 °C using an ice bath.

-

Stir the reaction mixture at 0 °C for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, the reaction mixture can be worked up using standard procedures to isolate the product. This synthesis yields (5R)-8-Epoxycarvotanacetone.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general framework for the GC-MS analysis of this compound, which can be adapted based on the specific instrumentation and column used.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column)

Typical GC Conditions:

-

Injection Temperature: 250 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium

-

Injection Mode: Split or splitless, depending on the sample concentration.

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-400 amu) to capture the molecular ion and characteristic fragment ions.

Biological Activities and Signaling Pathways

Carvone and its derivatives, including this compound, have demonstrated promising anti-inflammatory and apoptotic properties.

Anti-inflammatory Activity

Studies on carvone suggest that its anti-inflammatory effects may not involve the canonical NF-κB activation pathway.[5] Instead, it appears to modulate the transcriptional activity of NF-κB.[5] This could occur through various mechanisms, such as interaction with co-activators or co-repressors of NF-κB, or by influencing other signaling pathways that cross-talk with NF-κB.

Figure 1: Proposed mechanism of anti-inflammatory action of this compound.

Apoptotic Activity

The parent compound, L-carvone, has been shown to induce apoptosis in cancer cells through a p53 and caspase-3 mediated pathway.[1] It is plausible that this compound exerts its apoptotic effects through a similar mechanism, involving the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases.

Figure 2: Proposed intrinsic apoptotic pathway induced by this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. This technical guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and putative mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of specific this compound isomers and to explore their therapeutic potential in preclinical and clinical settings. The detailed protocols and pathway diagrams presented herein are intended to facilitate these future investigations.

References

- 1. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. carvone oxide [perflavory.com]

- 5. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Carvone Epoxide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for carvone (B1668592) epoxide. It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. The information compiled herein is based on available safety data sheets and scientific literature.

Hazard Identification and Classification

Carvone epoxide is a derivative of carvone and should be handled with care. While specific GHS classification for this compound is not uniformly available, the parent compound, carvone, is classified with specific hazards. Given the addition of the reactive epoxide group, it is prudent to consider this compound as potentially more hazardous than its precursor. The hazards associated with the parent compound, carvone, include:

Based on this, the following GHS pictograms are relevant:

Signal Word: Warning [1][2][3]

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[1][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[2][3][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [5][6][7] |

| Molecular Weight | 166.22 g/mol | [5][6][7] |

| CAS Number | 36616-60-1 (for (R,R,R)-Carvone Epoxide) | [5] |

| Boiling Point | 255-256 °C @ 760 mmHg | [8] |

| Flash Point | 107.22 °C (225.00 °F) TCC | [8] |

| Vapor Pressure | 0.016 mmHg @ 25 °C (est.) | [8] |

| Appearance | Neat (liquid) | [7] |

Toxicological Information

Detailed toxicological studies specifically for this compound are limited. However, data for the parent compound, d-carvone, provides a basis for assessing potential risks. The epoxide functional group can be reactive, suggesting that this compound's toxicity could differ. It has been shown to inhibit proliferation and induce apoptosis in human lung carcinoma cells in vitro.[6]

| Metric | Value | Species | Notes | Source(s) |

| Acceptable Daily Intake (ADI) for d-carvone | 0.6 mg/kg bw/day | Rat | Based on a BMDL10 of 60 mg/kg bw/day for an increase in relative liver weight. | [9] |

| High-Dose Effects of d-carvone | >200 mg/kg (oral) | Rat | Associated with hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. | [9] |

Safe Handling and Storage

4.1 Handling

-

Wear suitable personal protective equipment (PPE).[1]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

4.2 Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][10]

-

Keep away from sources of ignition.[2]

-

Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[13]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][14] Standard eyeglasses are not sufficient.

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, use a full-face respirator with appropriate cartridges.[1][14][16]

Emergency Procedures

6.1 First Aid Measures

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][11][17]

-

Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, consult a doctor.[1][2][4][11]

-

Following Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][2][11][17]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

6.2 Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel to safe areas.[1][10]

-

Remove all sources of ignition.[1]

-

Avoid breathing vapors and contact with skin or eyes.[1]

-

Contain the spillage. Absorb with liquid-binding, inert material (e.g., sand, diatomaceous earth, vermiculite).[2][13]

-

Collect and place in a suitable, closed container for disposal.[1][2]

-

Do not let the chemical enter drains or watercourses.[1][2][10][13]

6.3 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2][11]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[2][3]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.[4][11]

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][2][11]

Disposal Considerations

-

Dispose of contents and containers in accordance with local, state, and federal regulations.[1][4]

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[1]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Experimental Protocols and Workflows

8.1 Protocol: Regiospecific Epoxidation of Carvone

The synthesis of this compound from carvone is a common procedure in organic chemistry. Different reagents can be used to selectively epoxidize one of the two double bonds in the parent carvone molecule.

-

Objective: To selectively epoxidize the external double bond of R-(−)-carvone while leaving the α,β-unsaturated ketone unaltered.[18]

-

Reagents & Materials:

-

R-(−)-carvone

-

meta-Chloroperoxybenzoic acid (m-CPBA)[18]

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfite (B76179) (Na₂SO₃) solution

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

-

-

Methodology (General):

-

Dissolve R-(−)-carvone in dichloromethane in a round-bottom flask and cool the mixture in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled carvone solution while stirring.

-

Allow the reaction to proceed at 0 °C for a specified time (e.g., 13-16 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[19]

-

Upon completion, quench the reaction by adding a sodium sulfite solution to destroy excess peroxy acid.

-

Perform an extractive workup to isolate the crude product. This typically involves washing with sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product if necessary, using techniques like column chromatography.

-

Confirm the structure of the product using analytical methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of signals for the external double bond and the presence of signals corresponding to the epoxide ring confirm the successful reaction.[18][19]

-

8.2 Visualized Workflows and Logical Relationships

Below are diagrams illustrating key logical and experimental workflows for handling this compound safely.

Chemical Reactivity

The defining feature of this compound is the strained three-membered oxirane ring. This ring is susceptible to opening by both nucleophiles and electrophiles under various conditions.

-

Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. A nucleophile will then attack one of the carbons of the epoxide, typically the more substituted carbon.[20][21][22]

-

Base-Catalyzed (Nucleophilic) Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring opening. This attack generally occurs at the less sterically hindered carbon in an Sₙ2-like fashion.[21][22]

This reactivity makes epoxides valuable synthetic intermediates but also necessitates careful consideration of incompatible materials during storage and handling, such as strong acids, bases, and oxidizing agents.[13]

Conclusion

This compound is a valuable chemical compound with important applications in research and development. However, its potential for skin sensitization, combustibility, and reactivity requires that it be handled with strict adherence to safety protocols. Researchers, scientists, and drug development professionals must ensure they have reviewed the relevant safety data, utilize appropriate engineering controls and personal protective equipment, and are prepared for potential emergencies. A thorough understanding of its chemical properties and reactivity is paramount to ensuring a safe laboratory environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. carlroth.com [carlroth.com]

- 3. directpcw.com [directpcw.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (R,R,R)-Carvone Epoxide | LGC Standards [lgcstandards.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. (R,R,R)-Carvone Epoxide | CymitQuimica [cymitquimica.com]

- 8. carvone oxide [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. carlroth.com [carlroth.com]

- 12. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]

- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 14. trimaco.com [trimaco.com]

- 15. ehs.utk.edu [ehs.utk.edu]

- 16. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 17. fishersci.com [fishersci.com]

- 18. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. datapdf.com [datapdf.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

Enantioselective Synthesis of Carvone Epoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592) epoxides are valuable chiral building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide range of biologically active molecules and natural products. The stereoselective synthesis of these epoxides is of paramount importance, as the biological activity of the final products often depends on their specific stereochemistry. This technical guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of carvone epoxide, with a focus on organocatalytic, metal-catalyzed, and chemoenzymatic approaches. Detailed experimental protocols, quantitative data for comparison, and mechanistic insights are presented to assist researchers in selecting and implementing the most suitable synthetic strategy for their needs.

Organocatalytic Two-Step Synthesis via Bromoester Intermediate

A prevalent and well-documented method for the enantioselective synthesis of 7,8-carvone epoxides proceeds through a two-step sequence involving an initial organocatalyzed bromination of carvone, followed by a base-mediated cyclization of the resulting bromoester.[1][2] This strategy allows for the diastereoselective formation of the bromoester intermediate, which is then stereospecifically converted to the corresponding epoxide.

Step 1: Diastereoselective Bromination of Carvone

The first step involves the reaction of (R)-carvone with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a chiral organocatalyst and a carboxylic acid.[1] The carboxylic acid acts as a nucleophile that opens the intermediate bromonium ion, leading to the formation of a bromoester. The choice of organocatalyst is crucial for inducing diastereoselectivity. Commonly used catalysts include proline, quinidine (B1679956), and diphenylprolinol.[1][2]

A proposed mechanism for the stereochemical outcome involves a hydrogen bond between the carbonyl group of carvone and the hydroxyl group of the organocatalyst. This interaction stabilizes a specific conformation of the carvone-catalyst complex, leading to a preferential attack of the bromine source from one face of the double bond.[3]

Caption: Organocatalytic bromination of carvone.

Experimental Protocol: Synthesis of Carvone Bromoester with Quinidine Catalyst [1]

To a solution of quinidine (2% or 20% mol) in 20 mL of CH2Cl2, (R)-carvone (1.00 g, 6.66 mmol), o-nitrobenzoic acid (1.56 g, 9.32 mmol), and N-bromosuccinimide (1.66 g, 9.32 mmol) are added. The reaction mixture is stirred for 6 days at room temperature. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel (n-hexane/EtOAc) to yield the diastereomeric bromoesters.

Table 1: Diastereoselective Bromination of (R)-Carvone [2]

| Catalyst (mol%) | Temperature (°C) | Time (days) | Yield of Bromoesters (%) | Diastereomeric Ratio (d.r.) |

| None | rt | 6 | 27 | 11 |

| Proline (2%) | rt | 6 | 54 | 26 |

| Quinidine (20%) | rt | 6 | 67 | 70 |

| Diphenylprolinol (20%) | rt | 6 | 67 | 50 |

Step 2: Base-Mediated Intramolecular Cyclization

The second step is the stereospecific conversion of the purified bromoester diastereomers into the corresponding carvone epoxides. This is achieved by treating the bromoester with a base, such as potassium carbonate, in a protic solvent like methanol (B129727). The reaction proceeds via an intramolecular SN2 reaction, where the alkoxide, formed by deprotonation of the hydroxyl group (after hydrolysis of the ester), displaces the bromide.[1] This reaction is stereospecific, meaning the stereochemistry of the bromoester directly determines the stereochemistry of the resulting epoxide.

Caption: Cyclization of bromoester to this compound.

Experimental Protocol: Cyclization of Carvone Bromoester [1]

In a round-bottom flask, the isolated bromoester is dissolved in methanol (20 mL). Potassium carbonate (0.1 mmol) is added, and the mixture is stirred at 35 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the product is purified by column chromatography on silica gel (n-hexane/EtOAc, 8:2) to afford the pure this compound. The yields for the individual diastereomers of the epoxide are reported to be 45% and 50% from their respective bromoester precursors.[1]

Direct Enantioselective Epoxidation Methods

While the two-step organocatalytic method is effective, direct enantioselective epoxidation of carvone offers a more atom-economical approach. Several catalytic systems have been developed for this purpose, primarily involving metal-based catalysts and organocatalysts that generate chiral oxidants in situ.

Metal-Catalyzed Epoxidation: Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[4] While widely applied, specific detailed protocols and quantitative data for the epoxidation of carvone are not extensively reported in the primary literature. However, the general principles can be applied. The proposed active species is a high-valent manganese-oxo complex that delivers the oxygen atom to the alkene in a stereocontrolled manner.[5]

General Experimental Workflow for Jacobsen Epoxidation

Caption: General workflow for Jacobsen epoxidation.

Organocatalytic Epoxidation: Shi Epoxidation

The Shi epoxidation utilizes a fructose-derived chiral ketone as a catalyst to generate a chiral dioxirane (B86890) in situ from a stoichiometric oxidant, typically Oxone (potassium peroxymonosulfate).[6] This chiral dioxirane then transfers an oxygen atom to the alkene enantioselectively. Similar to the Jacobsen epoxidation, while the Shi epoxidation is a robust and widely used method, detailed protocols and quantitative results specifically for carvone are not extensively documented. The generally accepted mechanism involves a spiro transition state to minimize steric interactions and maximize orbital overlap, leading to high enantioselectivity.[7]

General Experimental Workflow for Shi Epoxidation

Caption: General workflow for Shi epoxidation.

Note: Researchers interested in applying the Shi epoxidation to carvone would need to undertake screening and optimization of reaction conditions to achieve satisfactory yields and enantioselectivities.

Chemoenzymatic Epoxidation

Chemoenzymatic methods offer a green and often highly selective alternative for epoxidation. These methods typically involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. The peroxy acid then acts as the oxidant for the epoxidation of the alkene.[4][8] This approach avoids the need to handle potentially hazardous pre-formed peroxy acids.

Experimental Protocol: Lipase-Catalyzed Epoxidation of Alkenes (General Procedure) [9]

In a typical procedure, the alkene, a carboxylic acid (e.g., octanoic acid), and an immobilized lipase (e.g., Novozym 435) are suspended in a suitable organic solvent. Hydrogen peroxide is then added, often slowly or in portions, to initiate the reaction. The mixture is stirred at a controlled temperature until the reaction is complete. The immobilized enzyme can be recovered by filtration for potential reuse.

Summary and Outlook

The enantioselective synthesis of this compound can be achieved through several synthetic strategies. The organocatalytic two-step method via a bromoester intermediate is a well-established and reliable approach that allows for the preparation of enantiopure carvone epoxides. Direct epoxidation methods, such as the Jacobsen-Katsuki and Shi epoxidations, offer more atom-economical routes, although their application to carvone requires further investigation and optimization to determine their efficacy in terms of yield and enantioselectivity. Chemoenzymatic methods present a promising green alternative, but again, specific protocols for carvone are yet to be fully developed and reported.

For researchers and drug development professionals, the choice of method will depend on factors such as the desired scale of the reaction, the availability of catalysts and reagents, and the required level of enantiopurity. The detailed protocols and data presented in this guide provide a solid foundation for embarking on the synthesis of these valuable chiral building blocks. Further research into the direct enantioselective epoxidation of carvone would be a valuable contribution to the field of asymmetric synthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Description: Chemoenzymatic epoxidation of alkenes with Candida antarctica lipase B and hydrogen peroxide in deep eutectic solvents :: Open Polar [openpolar.no]

- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scribd.com [scribd.com]

- 8. Chemoenzymatic epoxidation of alkenes with Candida antarctica lipase B and hydrogen peroxide in deep eutectic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of Lipase-Mediated Synthesis of 1-Nonene Oxide Using Phenylacetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Epoxidation of Carvone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone (B1668592), a naturally occurring monoterpene found in the essential oils of spearmint and caraway, is a versatile chiral starting material in organic synthesis.[1][2] Its structure features two distinct carbon-carbon double bonds: an electron-rich trisubstituted double bond within the isopropenyl side chain and an electron-deficient α,β-unsaturated ketone within the cyclohexenone ring. This unique arrangement presents a classic challenge in regioselective synthesis, making the epoxidation of carvone an excellent case study for understanding and controlling reaction outcomes. The resulting epoxides are valuable intermediates in the synthesis of a variety of biologically active compounds and natural products.[3] This guide provides an in-depth technical overview of the core principles and methodologies for achieving regioselective epoxidation of carvone.

Core Principles of Regioselectivity

The regioselectivity of carvone epoxidation is primarily dictated by the electronic properties of the two double bonds and the nature of the epoxidizing agent.[4][5][6]

-

Epoxidation of the Isopropenyl Group (C7-C8): The isolated double bond in the isopropenyl group is electron-rich and acts as a nucleophile.[4] Reagents that are electrophilic in nature, such as peroxy acids, will preferentially react at this site.[2][5]

-

Epoxidation of the Endocyclic Double Bond (C1-C2): The double bond conjugated to the carbonyl group is electron-deficient due to the electron-withdrawing effect of the ketone.[7] This makes it susceptible to nucleophilic attack. Reagents that deliver an oxygen atom via a nucleophilic mechanism, such as alkaline hydrogen peroxide, will selectively epoxidize this bond.[4][5]

Reagents and Conditions for Regioselective Epoxidation

The choice of reagent is paramount in controlling the regioselectivity of carvone epoxidation. The following sections detail the most common and effective methods.

Epoxidation of the Isopropenyl Double Bond with Peroxy Acids

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are the reagents of choice for the selective epoxidation of the electron-rich isopropenyl double bond of carvone.[3][7][8] The reaction proceeds via an electrophilic attack of the peroxy acid on the alkene.

Quantitative Data for Peroxy Acid Epoxidation of (R)-(-)-Carvone

| Reagent | Product | Yield (%) | Diastereoselectivity | Reference |

| m-CPBA | Carvone-7,8-oxide | 78% | Not specified | [7] |

| m-CPBA | Carvone-7,8-oxide | 66% | Non-stereoselective | [3] |

| Peracetic Acid | Carvone-7,8-oxide | Not specified | Poor diastereoselectivity | [8] |

Epoxidation of the Endocyclic Double Bond with Alkaline Hydrogen Peroxide

The epoxidation of the α,β-unsaturated ketone functionality is achieved using hydrogen peroxide under basic conditions.[4][7] The reaction proceeds via a nucleophilic conjugate addition of the hydroperoxide anion to the enone system, followed by intramolecular cyclization to form the epoxide.

Quantitative Data for Alkaline Hydrogen Peroxide Epoxidation of (R)-(-)-Carvone

| Reagent | Product | Yield (%) | Diastereoselectivity | Reference |

| Alkaline H₂O₂ | Carvone-1,2-oxide | 80% | Not specified | [7] |

Experimental Protocols

Protocol 1: Regioselective Epoxidation of (R)-(-)-Carvone with m-CPBA[9]

Materials:

-

(R)-(-)-Carvone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol, 1.0 equiv.) in dichloromethane (8 mL) in a 25 mL round-bottomed flask and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.69 g, 9.80 mmol, 1.5 equiv.) in DCM (8 mL).

-

Add the m-CPBA solution dropwise to the carvone solution over a period of 20 minutes. A precipitate will form immediately.

-

Allow the resulting mixture to stir in the ice bath for 3 hours.

-

After the reaction is complete, add DCM (10 mL) to the reaction mixture.

-

Wash the organic layer with saturated sodium bicarbonate solution (3 x 15 mL) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash the organic layer with water (3 x 15 mL) and then with saturated brine solution (15 mL).

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Gravity filter the solution and concentrate the filtrate in vacuo to yield the product, carvone-7,8-oxide, as a clear liquid. No further purification is typically necessary.

Protocol 2: Regioselective Epoxidation of (R)-(-)-Carvone with Alkaline Hydrogen Peroxide[9]

Materials:

-

(R)-(-)-Carvone

-

30% w/w Hydrogen peroxide (H₂O₂)

-

6N aqueous Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Dissolve (R)-(-)-carvone (1.00 g, 6.68 mmol) in methanol (8 mL) in a 25 mL round-bottomed flask and cool the mixture to 0 °C in an ice bath.

-

Add 30% w/w hydrogen peroxide dropwise to the carvone and methanol mixture over a period of 5 minutes.

-

Add 6N aqueous sodium hydroxide dropwise to the solution over a period of 5 minutes.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

After the reaction is complete, add DCM (10 mL) and water (10 mL) to the reaction mixture.

-

Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers and wash with saturated brine solution (15 mL).

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Gravity filter the solution and concentrate the filtrate in vacuo to yield the product, carvone-1,2-oxide, as a clear, pale yellow colored liquid. No further purification is typically necessary.

Reaction Pathways and Mechanisms